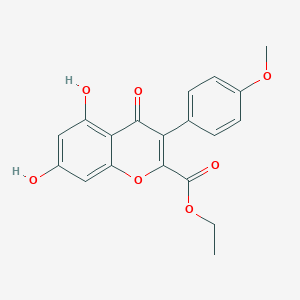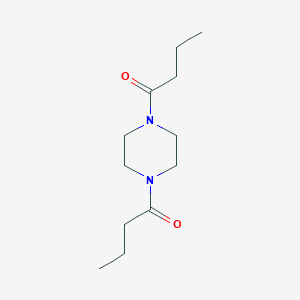
Piperazine, 1,4-dibutyryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-dibutyryl- is a chemical compound that is widely used in scientific research for its pharmacological properties. It is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine, 1,4-dibutyryl- is synthesized by reacting butyric anhydride with piperazine in the presence of a catalyst.
作用機序
The exact mechanism of action of piperazine, 1,4-dibutyryl- is not fully understood. It is believed to act on the GABAergic system, which is involved in the regulation of anxiety, mood, and sleep. The compound may also interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems, to produce its pharmacological effects.
生化学的および生理学的効果
Piperazine, 1,4-dibutyryl- has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to sedation and anxiolysis. It has also been shown to decrease the levels of glutamate, which is a major excitatory neurotransmitter in the brain. This may contribute to its anticonvulsant effects. The compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
実験室実験の利点と制限
The advantages of using piperazine, 1,4-dibutyryl- in lab experiments include its well-established pharmacological properties and the availability of a reliable synthesis method. The compound is also relatively stable and can be stored for extended periods of time. However, there are some limitations to its use. The compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the compound may have different effects in different animal models, which can complicate the interpretation of results.
将来の方向性
There are many possible future directions for research on piperazine, 1,4-dibutyryl-. One area of interest is the development of new drugs that target the GABAergic system for the treatment of psychiatric disorders. Another area of interest is the development of new animal models to better understand the mechanisms of action of these drugs. Additionally, there is a need for more research on the long-term effects of piperazine, 1,4-dibutyryl- on the brain and body, as well as its potential for abuse and dependence.
Conclusion:
Piperazine, 1,4-dibutyryl- is a widely used compound in scientific research due to its pharmacological properties. It is synthesized by reacting butyric anhydride with piperazine in the presence of a catalyst. The compound has been shown to have a range of pharmacological effects, including anticonvulsant, sedative, and anxiolytic effects. Its mechanism of action is not fully understood, but it is believed to act on the GABAergic system. The compound has advantages and limitations for lab experiments, and there are many possible future directions for research on this compound.
合成法
The synthesis of piperazine, 1,4-dibutyryl- involves the reaction of butyric anhydride with piperazine in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful handling due to the potential hazards of the reagents involved. The yield of the reaction is typically high, and the product can be purified by recrystallization.
科学的研究の応用
Piperazine, 1,4-dibutyryl- has been used extensively in scientific research as a pharmacological tool. It exhibits a variety of pharmacological properties, including anticonvulsant, sedative, and anxiolytic effects. It has also been shown to have potential as an antidepressant and antipsychotic agent. The compound has been used in animal models to study the mechanisms of action of these drugs and to develop new treatments for psychiatric disorders.
特性
IUPAC Name |
1-(4-butanoylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-11(15)13-7-9-14(10-8-13)12(16)6-4-2/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVSJUVIPOXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170283 |
Source


|
| Record name | Piperazine, 1,4-dibutyryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,4-dibutyryl- | |
CAS RN |
17730-78-8 |
Source


|
| Record name | Piperazine, 1,4-dibutyryl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-dibutyryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


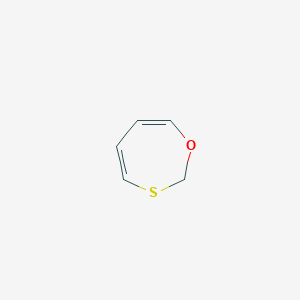
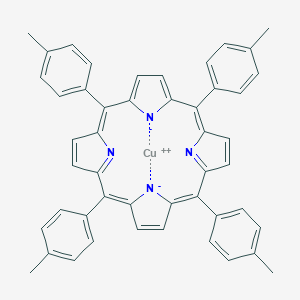
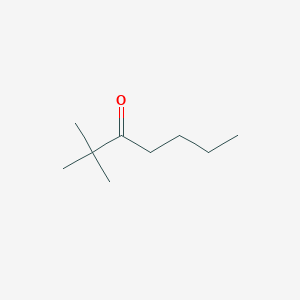
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
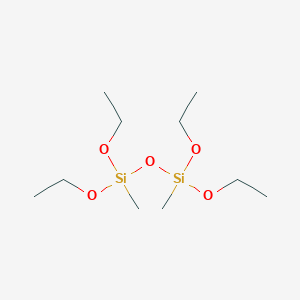
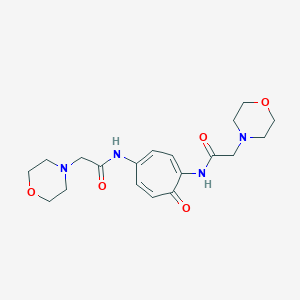
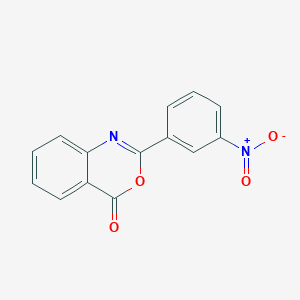
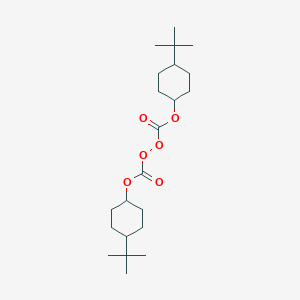
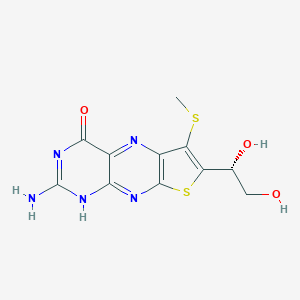

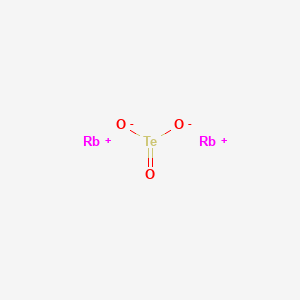
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
